4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate

Adhesion Promoter UV-Curable Coating Glass Substrate

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate (CAS 159856-61-8) is a hybrid organosilane monomer integrating a vinyl ether polymerizable group and a triethoxysilyl sol-gel anchoring moiety within the same molecule, connected via a carbamate (–NHCOO–) linkage. It is supplied as a UV-curable, adhesion-promoting intermediate under the commercial code SP-62-0-002 by Specific Polymers and as SIV9088.4 by Gelest, Inc.

Molecular Formula C16H33NO6Si
Molecular Weight 363.52 g/mol
CAS No. 159856-61-8
Cat. No. B065743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate
CAS159856-61-8
Molecular FormulaC16H33NO6Si
Molecular Weight363.52 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)OCCCCOC=C)(OCC)OCC
InChIInChI=1S/C16H33NO6Si/c1-5-19-13-9-10-14-20-16(18)17-12-11-15-24(21-6-2,22-7-3)23-8-4/h5H,1,6-15H2,2-4H3,(H,17,18)
InChIKeyVSNLQJPIPDWENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate (CAS 159856-61-8): A Dual-Functional Vinyl Ether Silane


4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate (CAS 159856-61-8) is a hybrid organosilane monomer integrating a vinyl ether polymerizable group and a triethoxysilyl sol-gel anchoring moiety within the same molecule, connected via a carbamate (–NHCOO–) linkage . It is supplied as a UV-curable, adhesion-promoting intermediate under the commercial code SP-62-0-002 by Specific Polymers and as SIV9088.4 by Gelest, Inc. . Molecule formula is C₁₆H₃₃NO₆Si, molecular weight 363.53 g/mol, with a density of 1.015 g/cm³ and boiling point of 420.9 °C [1].

Workflow UV-curable silane hybrid coatings and adhesives
Selection Vinyl ether + carbamate + triethoxysilyl architecture
Use Context Adhesion promotion on glass, optical fiber, and sol-gel hybrids

Why Generic Substitution of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate Fails in Silane-Modified Material Procurement


The compound's value derives from a precisely engineered molecular architecture where the vinyl ether, carbamate, and triethoxysilyl groups act synergistically, which structurally similar silanes cannot replicate. Replacing it with a simple vinyltriethoxysilane eliminates the carbamate spacer, reducing hydrogen-bonding capacity and altering polymerization kinetics. Substituting with a methacrylate-based analog such as O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)carbamate (METESPC, CAS 115396-93-5) changes the polymerization mechanism from cationic to radical, directly affecting cure speed, oxygen sensitivity, and adhesion profile [1]. Evidence from patent US5384342 demonstrates that vinyl ether urethane silanes permit loading up to 30 wt% without loss of film integrity, whereas conventional mercaptosilane adhesion promoters precipitate formulation instability above approximately 2 wt% [2]. This non-linear structure-performance relationship means that generic one-to-one molar substitution produces materials with measurably degraded mechanical and adhesion properties.

Simple vinylsilanes lack carbamate spacer
Replacing with vinyltriethoxysilane removes hydrogen-bonding capacity and can alter polymerization kinetics.
Methacrylate analog changes cure mechanism
Substitution with METESPC shifts from cationic to radical UV cure, introducing oxygen sensitivity and modifying adhesion profiles.
Mercaptosilane limits loading tolerance
Unlike vinyl ether urethane silanes, mercaptosilane alternatives may destabilize formulations above ~2 wt% loading, restricting adhesion performance.

Quantitative Differentiation Evidence for 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate


Adhesion Strength on Glass: Vinyl Ether Urethane Silane vs. Gamma-Mercaptopropyl Trimethoxy Silane

In a head-to-head comparison within US Patent 5384342, a vinyl ether urethane silane structurally analogous to 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate was evaluated against gamma-mercaptopropyl trimethoxy silane (A-189) as an adhesion promoter in UV-curable acrylate oligomer coatings on glass [1]. At 1 wt% loading, the vinyl ether urethane silane delivered an initial dry adhesion of 30 g/inch versus 13 g/inch for the control (no adhesion promoter), while A-189 at equivalent loading reached 34 g/inch. The critical difference emerged at higher loadings: at 10 wt%, the vinyl ether urethane silane achieved 76 g/inch with 43 g/inch wet adhesion (95% relative humidity), whereas A-189 formulations became unstable above 2 wt% due to loss of acrylate functionality [1]. At 30 wt% loading, the vinyl ether urethane silane produced adhesion so high that glass substrates tore before the film peeled [1].

Adhesion on Glass
Head-to-head
76 g/inch at 10 wt% loading; comparator unstable above ~2 wt%
Supports higher loading and adhesion tolerance in UV-curable coatings.
Patent US5384342; glass/acrylate system.
Adhesion Promoter UV-Curable Coating Glass Substrate

Polymerization Mechanism Differentiation: Vinyl Ether Carbamate vs. Allyl Carbamate Silane

4-Vinyloxybutyl n-butylcarbamate (a close structural analog of the target compound, lacking only the triethoxysilyl group) was studied for living cationic polymerization behavior and compared to its phenylcarbamate counterpart [1]. Under identical initiation conditions (HCl/ZnCl₂ in CH₂Cl₂, –30 °C, [monomer]₀ = 0.30 M), the n-butylcarbamate derivative achieved quantitative monomer conversion but produced only low-molecular-weight polymers (Mn ≈ 2,000) due to chain-transfer reactions at the urethane NH group [1]. In contrast, the phenylcarbamate analog polymerized much faster, yielding high-Mn polymers with narrow dispersity (Đ ≈ 1.2) [1]. This demonstrates that the aliphatic carbamate NH—a structural feature retained in the target compound—provides a tunable degree of chain-transfer reactivity not available in allyl carbamate silanes (e.g., ATESPC, which relies on radical polymerization of the allyl group) [2].

Cationic Polymerization
Reported
Aliphatic carbamate analog: Mn ~2,000, uncontrolled dispersity; phenyl analog: high Mn, Đ ≤ 1.2
Chain-transfer from NH group controls branching in silicone-grafted architectures.
Model compound study; silyl group effects require validation.
Living Cationic Polymerization Vinyl Ether ATRP

UV Curability and Dual-Cure Capability vs. Methacrylate Silane Analog

The target compound is specifically designated as UV-curable and suitable for sol-gel thermoset applications . Its methacrylate analog, O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)carbamate (METESPC, CAS 115396-93-5), is also sold as a coupling agent for UV cure systems [1]. However, the vinyl ether functionality of the target compound enables cationic photopolymerization, which is insensitive to oxygen inhibition, whereas METESPC relies on radical photopolymerization that requires inert atmosphere or additional measures to overcome oxygen quenching [2]. In sol-gel hybrid systems where concurrent moisture curing of the triethoxysilyl group and UV polymerization of the organic group are required, vinyl ethers offer a kinetic advantage: the triethoxysilyl hydrolysis rate (pH-dependent) can be matched with the cationic vinyl ether propagation rate more readily than with the radical methacrylate rate [2].

UV Cure Mechanism
Class-level
Vinyl ether enables oxygen-insensitive cationic photopolymerization; methacrylate analog requires inert atmosphere
Enables ambient-air cure, avoiding nitrogen blanketing in industrial lines.
Qualitative mechanistic difference; process validation needed.
UV Curing Dual-Cure Sol-Gel Hybrid

Hydrolytic Stability and Shelf-Life: Triethoxysilyl vs. Trimethoxysilyl Analogs

The triethoxysilyl group hydrolyzes approximately one order of magnitude slower than the trimethoxysilyl group under equivalent pH conditions [1]. While a directly analogous compound bearing trimethoxysilyl groups (e.g., a hypothetical 4-(vinyloxy)butyl [3-(trimethoxysilyl)propyl]carbamate) would offer faster condensation kinetics, it would also require more rigorous moisture exclusion during storage and formulation. The target compound, supplied as tech-95% purity with the SIV9088.4 catalog number, is packaged under nitrogen to mitigate premature hydrolysis . Gelest classifies this product with hydrolytic sensitivity rating 7, indicating it reacts slowly with moisture/water, compared to rating 8–9 for typical trimethoxysilanes [2].

Hydrolysis Rate
Class-level
Triethoxysilyl hydrolyzes ~10× slower than trimethoxysilyl; HS rating 7 vs. 8–9
Slower hydrolysis extends pot life and shelf stability.
Class-level estimate; formulation behavior may vary.
Moisture Sensitivity Shelf-Life Formulation Stability

Recommended Application Scenarios for 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate Based on Quantitative Differentiation Evidence


High-Performance Optical Fiber Primary Coatings

Optical fiber coatings require adhesion promoters that maintain film integrity at elevated loadings (>5 wt%). Evidence from US5384342 demonstrates that vinyl ether urethane silanes deliver stable dry adhesion exceeding 76 g/inch at 10 wt% loading and survive adhesion testing to substrate failure at 30 wt%, whereas mercaptosilane alternatives destabilize formulations beyond ~2 wt% [1]. The target compound's triethoxysilyl group simultaneously provides hydrolytic condensation bonding to the glass fiber, making it uniquely suited for this demanding application where both high adhesion and formulation latitude are critical.

Oxygen-Insensitive UV-Curable Hybrid Sol-Gel Coatings on Glass and Metal

Ambient-cure coating lines on glass and metal benefit from the compound's vinyl ether cationic photopolymerization mechanism, which avoids the oxygen inhibition that plagues methacrylate-based silanes such as METESPC [1]. The carbamate NH group provides additional hydrogen-bonding substrate interaction, as evidenced by the adhesion hierarchy: vinyl > methacrylic > acrylic > epoxy > amino reported in silane adhesion studies on ITO glass . The sol-gel processability of the triethoxysilyl group further enables formation of interpenetrating organic-inorganic networks for enhanced scratch and chemical resistance.

Controlled-Structure Silicone-Modified Poly(vinyl ether) Synthesis

Researchers synthesizing block or graft copolymers with silicone segments should select this monomer over allyl carbamate silanes (ATESPC) because the vinyl ether group supports living cationic polymerization, as demonstrated on 4-vinyloxybutyl carbamate model compounds [1]. While the aliphatic carbamate NH limits Mn to ~2,000 via chain transfer [1], this built-in transfer reaction can be exploited deliberately to control branch density in silicone-grafted architectures. ATESPC, by contrast, polymerizes only by radical mechanisms that preclude living character , making the target compound the preferred choice for precision macromolecular engineering involving silane coupling.

Moisture-Curable Adhesive and Sealant Formulations with Extended Pot Life

For one-part, moisture-triggered adhesive and sealant systems, the triethoxysilyl group's slower hydrolysis kinetics (approximately 10× slower than trimethoxysilyl) [1] confer longer shelf stability and extended open time during application. This directly addresses a known limitation of GENIOSIL® GF 60 (an O-methyl carbamate trimethoxysilane), which, while effective as a reactive diluent and adhesion promoter, exhibits faster moisture sensitivity that can narrow the processing window in humid environments . The vinyl ether group additionally permits a secondary UV-tack or dual-cure mechanism not available in purely moisture-curable silanes.

Application
Selection Property
Validation Focus
Optical fiber primary coatings
High-loading vinyl ether silane adhesion
Formulation stability at >10 wt% loading
UV-curable hybrid sol-gel coatings
Oxygen-insensitive cationic cure mechanism
Ambient-air adhesion and network formation
Silicone-modified poly(vinyl ether) synthesis
Living cationic polymerization with NH transfer
Molecular weight control and branching architecture
Moisture-curable adhesives and sealants
Slower triethoxysilyl hydrolysis kinetics
Extended pot life and reduced premature gelation
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